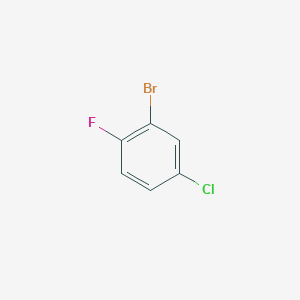

2-Bromo-4-chloro-1-fluorobenzene

Descripción general

Descripción

2-Bromo-4-chloro-1-fluorobenzene is an organic compound with the molecular formula C6H3BrClF. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-1-fluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 2-chloro-4-fluoroaniline followed by bromination. The reaction typically occurs in an aqueous solution of hydrobromic acid at temperatures ranging from 20 to 70°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The use of cuprous bromide as a catalyst in the presence of hydrobromic acid is a common method. This process ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-chloro-1-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.

Suzuki-Miyaura Coupling: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.

Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Electrophilic Aromatic Substitution: Products vary depending on the electrophile used, but can include nitro, sulfonyl, or halogenated derivatives.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-4-chloro-1-fluorobenzene serves as a crucial intermediate in the synthesis of complex organic compounds. Its halogenated structure allows for various substitution reactions, making it useful in the preparation of:

- Pharmaceuticals : It is utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to introduce halogen atoms into organic molecules, which can enhance biological activity.

- Agrochemicals : The compound is an important precursor for developing herbicides and pesticides. For example, it has been identified as an intermediate for producing tetrahydrophthalimide derivatives, which exhibit herbicidal properties .

Agrochemical Applications

The compound has been documented as an intermediate for the production of herbicides that operate through different mechanisms of action. Its application in agrochemicals is particularly notable due to:

- Herbicidal Activity : Research indicates that derivatives formed from this compound demonstrate effective control over various weed species, contributing to agricultural productivity .

Case Study: Herbicide Development

A study published in a patent document outlines the synthesis of herbicides using this compound as a starting material. The process involves diazotization followed by bromination, yielding compounds with significant herbicidal efficacy against broadleaf weeds .

Pharmaceutical Applications

In pharmaceuticals, this compound is used to synthesize various drug candidates. Its halogen substituents can modulate the pharmacokinetic properties of drugs, enhancing their efficacy and safety profiles.

Case Study: Synthesis of Drug Intermediates

A recent study highlighted the use of this compound in synthesizing novel anti-cancer agents. The halogenation pattern allows for selective targeting of biological pathways involved in tumor growth, demonstrating its potential in medicinal chemistry .

Material Science

The compound's unique properties also find applications in material science, particularly in developing polymers and advanced materials that require specific thermal and chemical resistance.

| Application Area | Description | Example |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | APIs in pharmaceuticals |

| Agrochemicals | Precursor for herbicides | Tetrahydrophthalimide derivatives |

| Pharmaceuticals | Synthesis of drug candidates | Anti-cancer agents |

| Material Science | Development of specialized materials | Polymers with enhanced properties |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-chloro-1-fluorobenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions . In Suzuki-Miyaura coupling, the compound participates in oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-fluorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry for the preparation of complex molecules .

Q & A

Basic Questions

Q. What analytical methods are recommended to confirm the purity and structural identity of 2-Bromo-4-chloro-1-fluorobenzene in synthetic workflows?

- Methodological Answer:

- Gas Chromatography (GC): Verify purity (≥98.0%) by comparing retention times with certified standards under inert conditions (e.g., helium carrier gas) .

- Nuclear Magnetic Resonance (NMR): Assign peaks to confirm substituent positions (e.g., NMR for fluorine environments, NMR for aromatic protons). For example, coupling constants between fluorine and adjacent protons can validate substitution patterns .

- Refractive Index and Density: Cross-check experimental values (e.g., refractive index: 1.55, density: 1.74 g/cm³) against literature to detect solvent impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer:

- Ventilation: Use closed systems or local exhaust ventilation to minimize vapor exposure. Safety showers and eye-wash stations must be accessible .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. For prolonged exposure, use a vapor respirator with organic vapor cartridges .

- Storage: Store in sealed containers under inert gas (argon/nitrogen) at 0–6°C to prevent decomposition. Avoid proximity to oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point) of this compound across studies?

- Methodological Answer:

- Pressure-Calibrated Measurements: Boiling points (e.g., 90°C at 30 mmHg) are pressure-dependent. Use a digital manometer to validate pressure conditions during measurements .

- Comparative Analysis: Cross-reference data from multiple peer-reviewed sources (e.g., Sigma-Aldrich, TCI) and prioritize studies with detailed experimental setups. For instance, conflicting vapor pressure data may arise from incomplete degassing .

- Computational Validation: Apply group contribution methods (e.g., Joback-Reid) to estimate properties and identify outliers in experimental datasets .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

- Methodological Answer:

- Catalyst Selection: Use Pd(PPh) or XPhos Pd G3 for high reactivity with bromoarenes. Chloro and fluoro substituents may slow transmetallation; elevated temperatures (80–100°C) can mitigate this .

- Solvent System: Employ toluene/water biphasic mixtures with KCO as a base to enhance boronic acid solubility and reduce side reactions .

- Monitoring: Track reaction progress via TLC (silica, hexane/ethyl acetate) or in situ NMR to detect aryl fluoride intermediates .

Q. How can SHELX software improve crystallographic analysis of derivatives synthesized from this compound?

- Methodological Answer:

- Structure Solution: Use SHELXD for dual-space direct methods to resolve heavy atoms (Br, Cl) in small-molecule crystals. Fluorine positions require high-resolution data (≤0.8 Å) due to low electron density .

- Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model halogen bonding interactions accurately. For twinned crystals, use TWIN/BASF commands .

- Validation: Cross-check Hirshfeld surfaces and residual density maps to confirm absence of solvent voids or disorder in halogen-substituted aromatic systems .

Propiedades

IUPAC Name |

2-bromo-4-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFUYGSLQXVHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378319 | |

| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-30-1 | |

| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloro-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.